molecular formula C10H7Cl2F3N4S B2444826 3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine CAS No. 686280-44-4

3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine

Cat. No. B2444826
M. Wt: 343.15
InChI Key: KYGDIDONGBJVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine is a synthetic compound that has a wide range of applications in the pharmaceutical and chemical industry. It is a versatile compound that can be used in various synthesis methods and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of related 1,2,4-triazole derivatives has been a significant area of study, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. For instance, research on the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines highlighted the utility of these compounds as amino protecting groups and sulfurization reagents (Barany, Hammer, Merrifield, & Bárány, 2005). Another study focused on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrating an efficient approach for regioselective synthesis involving microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives have been extensively explored. A notable study synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some compounds exhibiting good or moderate activities against various microorganisms (Bektaş et al., 2007). This research underscores the potential of triazole compounds in developing new antimicrobial agents.

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties. For example, the efficiency of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, was investigated for corrosion inhibition of mild steel in acidic media, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002).

Anticancer Evaluation

The potential anticancer properties of triazole derivatives have also been a subject of interest. A study on the synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives revealed that some compounds exhibited activity against a range of human tumor cell lines, highlighting the potential of triazole derivatives in cancer therapy (Kattimani et al., 2013).

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3N4S/c11-6-2-1-3-7(12)5(6)4-20-9-18-17-8(19(9)16)10(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGDIDONGBJVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine

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